molecular formula C27H30N4OS B10796039 1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

カタログ番号: B10796039
分子量: 458.6 g/mol
InChIキー: FVPGDNMUJUZFSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chemical Structure and Properties
The compound 1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide (IUPAC name) is a benzimidazole-piperidine hybrid with a molecular weight of 444.59 g/mol . Its structure comprises:

  • A benzimidazole core substituted at the 1-position with a (2,5-dimethylphenyl)methyl group.
  • A piperidine-4-carboxamide moiety at the 2-position of benzimidazole, further functionalized with a thiophen-2-ylmethyl group.

Biological Activity In a study on African Swine Fever Virus (ASFV), this compound exhibited an IC50 of 60.8 nM and a regression coefficient (r²) of 0.95, indicating robust assay reliability .

特性

分子式

C27H30N4OS

分子量

458.6 g/mol

IUPAC名

1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C27H30N4OS/c1-19-9-10-20(2)22(16-19)18-31-25-8-4-3-7-24(25)29-27(31)30-13-11-21(12-14-30)26(32)28-17-23-6-5-15-33-23/h3-10,15-16,21H,11-14,17-18H2,1-2H3,(H,28,32)

InChIキー

FVPGDNMUJUZFSC-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5

製品の起源

United States

生物活性

The compound 1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N3OC_{25}H_{31}N_{3}O with a molecular weight of approximately 389.54 g/mol. The structure features a benzimidazole ring, a piperidine moiety, and a thiophene substituent, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H31N3O
Molecular Weight389.54 g/mol
CAS NumberNot specified

Antiviral Activity

Research indicates that compounds similar to benzimidazole derivatives exhibit promising antiviral properties. For instance, certain derivatives have shown efficacy against various viral targets, including hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity. The specific compound under review may share similar mechanisms due to structural similarities with known antiviral agents .

Anticancer Properties

The piperidine and benzimidazole components are often associated with anticancer activity. Studies have demonstrated that compounds containing these moieties can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell survival . The compound's ability to bind to bovine serum albumin (BSA) suggests potential for further exploration in drug delivery systems targeting cancer cells.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission and improve cognitive function in affected individuals .

Case Study 1: Antiviral Efficacy

In vitro studies on related benzimidazole derivatives showed significant inhibition of HCV replication at low concentrations (IC50 values around 0.35 μM). These findings suggest that the compound may exhibit similar antiviral activity, warranting further investigation into its efficacy against specific viral strains .

Case Study 2: Anticancer Activity

A study investigating the anticancer effects of piperidine derivatives revealed that compounds with structural features akin to the one under review displayed cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for therapeutic application in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors or other cellular targets.
  • Enzyme Inhibition : The structural motifs allow for interaction with enzymes like AChE, potentially leading to therapeutic effects in neurodegenerative conditions.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, promoting cell death and reducing tumor growth.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Piperidine/Thiophene Moieties

Key Structural Analogs
Compound Name (IUPAC) Core Structure Substituents MW (g/mol) IC50 (nM) Biological Target Reference
Target Compound Benzimidazole + piperidine-4-carboxamide 1-(2,5-dimethylphenyl)methyl; N-(thiophen-2-ylmethyl) 444.59 60.8 ASFV (presumed)
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine Benzimidazole + piperidine 4-Fluorobenzyl; 4-methoxyphenethyl ~500 (est.) N/A Unspecified (inhibitor)
Ethyl N-[1-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]carbamate Benzimidazole + piperazine 4-Methylpiperazine; ethyl carbamate ~350 (est.) N/A Fungicidal/biological activity

Analysis

  • Thiophene vs. Methoxy Groups : The thiophen-2-ylmethyl substituent in the target compound introduces sulfur-based electronic interactions, contrasting with the 4-methoxyphenethyl group in , which offers oxygen-mediated hydrogen bonding.

Piperidine-4-Carboxamide Derivatives

Activity and Structural Variations
Compound Name (IUPAC) Core Structure Substituents MW (g/mol) IC50 (nM) Biological Target Reference
Target Compound Piperidine-4-carboxamide Linked to benzimidazole and thiophene 444.59 60.8 ASFV (presumed)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthalene; 4-fluorobenzyl ~450 (est.) N/A SARS-CoV-2
1-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Chlorophenyl sulfonyl; thiazole 490.0 N/A Unspecified

Analysis

  • Aromatic vs. Heterocyclic Substituents : The target compound’s thiophene group may engage in π-π stacking or sulfur-mediated interactions, whereas the naphthalene group in provides a larger hydrophobic surface.
  • Sulfonyl vs.

Benzimidazole-Based Antiviral Agents

IC50 and Structural Correlations
Compound Name (IUPAC) Core Structure Substituents MW (g/mol) IC50 (nM) Biological Target Reference
Target Compound Benzimidazole Piperidine-thiophene hybrid 444.59 60.8 ASFV (presumed)
N-[(8-Hydroxyquinolin-7-yl)-phenylmethyl]benzamide Benzamide 8-Hydroxyquinoline; phenyl 354.4 14.9 ASFV (presumed)
2-[(10-Methylphenazin-10-ium-2-yl)amino]ethanol Phenazine Ethanolamine 254.31 53.4 ASFV (presumed)

Analysis

  • Potency Trends: Despite a higher molecular weight, the target compound’s IC50 (60.8 nM) is less potent than the smaller N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide (14.9 nM) . This suggests that bulky benzimidazole-piperidine hybrids may trade potency for improved target selectivity or pharmacokinetics.
  • Role of Heterocycles : The thiophene and benzimidazole in the target compound likely contribute to binding via aromatic and hydrogen-bonding interactions, whereas the phenazine in relies on redox activity.

準備方法

Benzimidazole Core Formation

The benzimidazole ring is synthesized via condensation of o-phenylenediamine with 2,5-dimethylbenzaldehyde under acidic conditions. This step is critical for establishing the core structure.

Reaction Conditions :

  • Reagents : o-Phenylenediamine, 2,5-dimethylbenzaldehyde, HCl

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (80–100°C)

  • Time : 6–12 hours

Mechanism :

  • Condensation : o-Phenylenediamine reacts with 2,5-dimethylbenzaldehyde to form a Schiff base.

  • Cyclization : Intramolecular cyclization under acidic conditions yields the benzimidazole ring.

Example Protocol :

  • Step 1 : React o-phenylenediamine (1 eq) with 2,5-dimethylbenzaldehyde (1.1 eq) in ethanol with HCl (cat.) at reflux for 8 hours.

  • Step 2 : Filter the precipitate and recrystallize from hot ethanol to isolate the benzimidazole intermediate.

Yield : ~70–85% (varies with purity of starting materials).

Piperidine Carboxamide Synthesis

The piperidine-4-carboxamide moiety is synthesized via coupling reactions. Two approaches are common:

Approach 1: Direct Coupling

  • Piperidine-4-carboxylic acid is activated using EDC/HOBt or HATU.

  • Thiophen-2-ylmethylamine is coupled under anhydrous conditions.

Reaction Conditions :

ParameterValueSource
Catalyst DMAP (0.1 eq)
Solvent Dichloromethane (DCM) or DMF
Temperature 0°C to room temperature
Time 12–24 hours

Example Protocol :

  • Step 1 : Activate piperidine-4-carboxylic acid (1 eq) with EDC (1.1 eq) and HOBt (1.1 eq) in DCM at 0°C.

  • Step 2 : Add thiophen-2-ylmethylamine (1.1 eq) and stir at room temperature for 16 hours.

  • Step 3 : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Yield : 60–75%.

Approach 2: Reductive Amination

For piperidine ring formation:

  • Reductive amination of a diketone (e.g., 4-piperidinone) with an amine.

Reaction Conditions :

ParameterValueSource
Catalyst NaBH₃CN or H₂/Pd-C
Solvent Methanol or THF
Temperature 25–60°C
Time 4–12 hours

Example Protocol :

  • Step 1 : React 4-piperidinone (1 eq) with ammonia in methanol with NaBH₃CN (1.1 eq) at 25°C for 6 hours.

  • Step 2 : Filter the precipitate and recrystallize to isolate piperidine.

Yield : 50–65%.

Coupling Reactions

The final compound is synthesized by coupling the benzimidazole intermediate with the piperidine carboxamide.

Reaction Conditions :

ParameterValueSource
Catalyst Cs₂CO₃ or K₂CO₃
Solvent DMSO or DMF
Temperature 80–120°C
Time 1–2 hours (microwave)

Example Protocol :

  • Step 1 : React benzimidazole intermediate (1 eq) with piperidine carboxamide (1.1 eq) in DMSO with Cs₂CO₃ (1.5 eq) under microwave irradiation at 120°C for 1 hour.

  • Step 2 : Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 50–60%.

Functional Group Transformations

Key transformations include:

  • Deprotection : Removal of tert-butyl groups using TFA or HCl in dioxane.

  • Hydrolysis : Conversion of esters to carboxylic acids using LiOH or NaOH.

Example Protocol :

  • Step 1 : Treat tert-butyl-protected intermediate with TFA in DCM at 0°C for 30 minutes.

  • Step 2 : Neutralize with NaHCO₃, extract with ethyl acetate, and dry.

Yield : 90–95%.

Reaction Conditions and Optimization

ParameterOptimal ValueImpact on YieldSource
Temperature 80–120°CHigher temperatures accelerate coupling
Solvent DMSO or DMFPolar aprotic solvents enhance reaction rates
Catalyst Loading 1.5 eq (Cs₂CO₃)Excess base prevents side reactions

Purification and Characterization

MethodConditionsPurity AchievedSource
Column Chromatography Silica gel, EtOAc/hexane gradient>95%
Recrystallization Ethanol/water>98%

Spectroscopic Data :

  • ¹H NMR : δ 1.5–2.0 (piperidine CH₂), 2.5–3.0 (piperidine CH), 4.8–5.2 (thiophene CH₂), 7.0–8.5 (aromatic protons).

  • IR : 1650 cm⁻¹ (C=O), 2900–3100 cm⁻¹ (N-H, C-H stretches).

Data Tables

Table 1: Benzimidazole Core Formation

StepReagents/ConditionsYieldSource
1o-Phenylenediamine, 2,5-dimethylbenzaldehyde, HCl, ethanol, reflux, 8h70–85%
2Recrystallization (ethanol)95%

Table 2: Piperidine Carboxamide Coupling

StepReagents/ConditionsYieldSource
1EDC/HOBt, DMAP, DCM, rt, 16h60–75%
2Extraction, Na₂SO₄ drying90%

Table 3: Final Coupling and Purification

StepReagents/ConditionsYieldSource
1Cs₂CO₃, DMSO, 120°C, 1h (microwave)50–60%
2Column chromatography (silica gel)>95%

Q & A

Q. Advanced Modeling

Molecular docking : AutoDock Vina or Schrödinger Suite with D1 protease (PDB: 3ZCF) to identify key interactions (e.g., hydrogen bonds with Arg⁵⁰⁰) .

MD simulations : 50–100 ns trajectories to assess binding stability (RMSD <2 Å) .

Pharmacophore modeling : Align with benzimidazole-based inhibitors to prioritize residues (e.g., His³⁰⁵ in elastase) .

What strategies differentiate stereoisomers during synthesis?

Q. Advanced Stereochemical Control

Chiral auxiliaries : Use (S)- or (R)-BINOL derivatives to direct piperidine ring formation .

Asymmetric catalysis : Pd-catalyzed alkylation with Josiphos ligands (enantiomeric excess >90%) .

Analytical separation : Chiral HPLC (Chiralpak IA column, hexane/IPA) to isolate enantiomers .

How is the compound’s stability under physiological conditions assessed?

Q. Advanced Physicochemical Analysis

pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via LC-MS .

Metabolic stability : Liver microsome assays (human/rat) to quantify half-life (t₁/₂) and CYP450 interactions .

Light sensitivity : UV-Vis spectroscopy (λ 250–400 nm) to detect photodegradation products .

What structural modifications enhance target selectivity?

Q. Advanced SAR Studies

Benzimidazole substitutions : Replace 2,5-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to improve protease affinity (ΔIC₅₀ = 0.8 µM → 0.2 µM) .

Thiophene variants : Substitute thiophen-2-ylmethyl with furan-2-ylmethyl to reduce off-target kinase activity .

Piperidine ring expansion : Test azepane analogs to modulate conformational flexibility .

How are crystallographic data processed for structural refinement?

Q. Advanced Structural Analysis

Data collection : Use Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å) at 90 K .

Refinement : SHELXL-2018 for least-squares minimization (R₁ <0.05 for I >2σ(I)) .

Validation : PLATON for symmetry checks and CCDC deposition .

What in vitro assays prioritize this compound for in vivo studies?

Q. Advanced Preclinical Screening

Enzyme inhibition : IC₅₀ ≤1 µM in elastase or D1 protease assays .

Cytotoxicity : CC₅₀ >50 µM in HEK293 or HepG2 cells .

ADME profiling : High permeability (Papp >5 ×10⁻⁶ cm/s in Caco-2) and moderate plasma protein binding (70–80%) .

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